molecular formula C9H7ClO4 B6159554 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid CAS No. 1891442-62-8

2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B6159554
CAS No.: 1891442-62-8
M. Wt: 214.6
InChI Key:
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Description

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde as the starting material.

  • Oxidation Reaction: The aldehyde group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Formation of the Ketone: The resulting carboxylic acid is then converted to the corresponding ketone through a series of reactions involving reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions and the use of more efficient catalysts to enhance yield and reduce by-products. Continuous flow reactors and other advanced techniques can be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻)

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives

  • Reduction Products: Alcohols

  • Substitution Products: Compounds with different functional groups replacing the chlorine atom

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chloro-2-methoxyphenyl)-2-oxoacetic acid

  • 2-(4-Chloro-3-methoxyphenyl)-2-oxoacetic acid

  • 2-(4-Chloro-2-hydroxyphenyl)-2-oxoacetic acid

Uniqueness: 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. The presence of both the chloro and methoxy groups on the phenyl ring contributes to its distinct properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1891442-62-8

Molecular Formula

C9H7ClO4

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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